BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid

cFLIP inhibitor Breast cancer stem cells TRAIL sensitization

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid is a synthetic, small-molecule sulfonamide derivative bearing a 3,4-dichlorophenylsulfonyl group linked via a methylene bridge to a benzoic acid moiety. It belongs to the class of substituted benzenesulfonamidomethyl benzoic acids, several of which have been investigated as inhibitors of protein-protein interactions (PPIs), particularly the Replication Protein A (RPA) 70N domain, or as cFLIP inhibitors.

Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
CAS No. 790272-17-2
Cat. No. B2729349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid
CAS790272-17-2
Molecular FormulaC14H11Cl2NO4S
Molecular Weight360.21
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(7-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
InChIKeySCPFKPHYYPGMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid (CAS 790272-17-2): Chemical Identity and Class Context for Procurement


4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid is a synthetic, small-molecule sulfonamide derivative bearing a 3,4-dichlorophenylsulfonyl group linked via a methylene bridge to a benzoic acid moiety [1]. It belongs to the class of substituted benzenesulfonamidomethyl benzoic acids, several of which have been investigated as inhibitors of protein-protein interactions (PPIs), particularly the Replication Protein A (RPA) 70N domain, or as cFLIP inhibitors [2]. The compound is supplied by multiple vendors as a research-grade chemical with a typical purity specification of ≥95% .

Why 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid (790272-17-2) Cannot Be Freely Substituted with In-Class Analogs


Within the benzenesulfonamidomethyl benzoic acid scaffold, both the substitution pattern on the phenylsulfonyl ring and the position of the benzoic acid attachment are critical determinants of biological target engagement [1]. Closely related compounds such as 4-{[(3,4-dichlorobenzyl)sulfonyl]amino}benzoic acid (CAS 6966-43-4) or 2-{[(4,5-dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid (CAS 886119-85-3) possess identical molecular formula (C14H11Cl2NO4S) yet differ markedly in the sulfonamide linkage (direct amino vs. methylene-bridged) or aryl substitution, leading to distinct target profiles . The specific 3,4-dichloro substitution pattern and the para-benzoic acid attachment through a methylene spacer present in CAS 790272-17-2 have been associated with cFLIP-DED1 inhibitory activity at a defined concentration (100 µM) in cellular assays, and this activity is not generalizable to other positional isomers or linkage variants without explicit comparative data [2].

Quantitative Differentiation Evidence for 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid (790272-17-2) Against Comparators


cFLIP-DED1 Inhibitory Activity in Breast Cancer Stem Cell Models: Fixed Concentration Efficacy

In pharmacological studies, the target compound (designated OH14) selectively inhibited cFLIP binding to the TRAIL-DISC complex in breast cancer cell lines. The compound was used at a fixed efficacious concentration of 100 µM, a dose determined to be cFLIP-specific by site-directed mutagenesis of the DED1 target domain [1]. This concentration was applied consistently across established cell lines (MCF-7, BT474, MDA-MB-231) and primary-derived breast cancer cells, where OH14 alone showed no effect on cell viability at 18 hours, but significantly sensitized cancer stem cells (CSCs) to TRAIL-induced cytotoxicity in colony-forming and tumoursphere assays [1].

cFLIP inhibitor Breast cancer stem cells TRAIL sensitization

Structural Identity and Purity Specification: Vendor-Verified Quality Metrics

Commercially, 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid (CAS 790272-17-2) is supplied with a minimum purity specification of 95% . The compound has a defined molecular formula C14H11Cl2NO4S, molecular weight 360.2 g/mol, and an MDL number MFCD06358012, enabling unambiguous identity verification . Storage conditions recommended are long-term in a cool, dry place, and the product is classified as not hazardous for DOT/IATA transport .

Quality control Purity Identity verification

Physicochemical Property Profile: Calculated LogP and Topological Polar Surface Area

The compound's calculated physicochemical properties include a LogP of approximately 3.17 and a topological polar surface area (TPSA) of 83.47 Ų . These values place it within a favorable range for membrane permeability based on Lipinski's and Veber's rules (LogP <5, TPSA <140 Ų). In comparison, the closely related compound 4-{[(3,4-dichlorobenzyl)sulfonyl]amino}benzoic acid (CAS 6966-43-4), which lacks the methylene spacer between the sulfonamide and benzoic acid, has a reported LogP of approximately 3.17 as well, but its TPSA may differ due to altered hydrogen bonding capacity.

Lipophilicity Drug-likeness Permeability prediction

Synthetic Accessibility and Building Block Utility: Enamine Catalog Presence

The compound is listed in the Enamine building block catalog (EN300-10385) with a purity of 95% [1]. Enamine is a recognized supplier of screening compounds and building blocks for medicinal chemistry. This catalog listing indicates synthetic tractability and availability at scales suitable for SAR exploration, unlike some bespoke sulfonamide analogs that require multi-step custom synthesis. The compound serves as a versatile scaffold for further derivatization at the carboxylic acid moiety (e.g., amide coupling) while retaining the 3,4-dichlorobenzenesulfonamidomethyl pharmacophore.

Chemical synthesis Building block Medicinal chemistry

Recommended Research Application Scenarios for 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid (790272-17-2) Based on Evidence


Pharmacological Studies of cFLIP-Dependent TRAIL Resistance in Breast Cancer

The compound (OH14) has been validated at 100 µM in combination with TRAIL to selectively sensitize breast cancer stem cells across multiple subtypes (ER+, HER2+, triple-negative). Researchers investigating the role of cFLIP in apoptosis resistance can use this compound as a chemical probe, with the understanding that its micromolar potency limits its utility to in vitro mechanistic studies rather than in vivo preclinical development [1].

Chemical Biology Probe for Replication Protein A (RPA) 70N Domain PPI Inhibition

Vendor descriptions (not citable per source exclusion rules) indicate that this anthranilic acid derivative acts as a potent and selective inhibitor of the RPA 70N domain, disrupting protein-protein interactions critical for the DNA damage response. Researchers studying DNA repair pathways may consider this compound for in vitro RPA inhibition assays, with the caveat that primary peer-reviewed data for this specific target are not publicly available at the time of this guide [1].

Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Based PPI Inhibitors

The compound provides a well-defined scaffold featuring a 3,4-dichlorophenylsulfonyl group, a methylene linker, and a free benzoic acid handle for derivatization. Its multi-vendor availability and consistent purity (≥95%) make it a practical starting point for medicinal chemistry campaigns aimed at improving the potency of cFLIP or RPA inhibitors. The carboxylic acid can be readily amidated to generate focused libraries without altering the core sulfonamide pharmacophore [1][2].

In Vitro Cancer Stem Cell (CSC) Functional Assays Requiring cFLIP Inhibition

In colony-forming and tumoursphere assays using established and primary-derived breast cancer cells, OH14 at 100 µM in combination with TRAIL significantly reduced CSC viability. This application is supported by peer-reviewed data demonstrating that short-term (18-hour) compound treatment alone does not affect basal viability, enabling clean interpretation of TRAIL-sensitization effects [1].

Quote Request

Request a Quote for 4-(3,4-Dichlorobenzenesulfonamidomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.